molecular formula C12H16BrN B13159669 2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine

2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine

Cat. No.: B13159669
M. Wt: 254.17 g/mol
InChI Key: JUQUAJQZFAFTAZ-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine (CAS 74039-32-0) is a chemical compound with the molecular formula C13H18BrN and a molecular weight of 268.19 g/mol . As a pyrrolidine derivative substituted with a 4-bromobenzyl group at the 2-position, this compound serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. Based on its structural similarity to documented compounds, it is anticipated to be of significant value in the synthesis and exploration of more complex molecules, particularly those targeting the central nervous system . For instance, structurally related pyrrolidine compounds have been investigated as inhibitors of enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), which are relevant targets in neurodegenerative disease research . The bromophenyl moiety provides a site for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, making this reagent a flexible starting point for constructing chemical libraries. Researchers should note that this compound is a solid with a calculated density of 1.408 g/cm³ . As with many organic reagents, standard safety precautions should be followed. This product is provided For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or any personal uses.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-2-methylpyrrolidine

InChI

InChI=1S/C12H16BrN/c1-12(7-2-8-14-12)9-10-3-5-11(13)6-4-10/h3-6,14H,2,7-9H2,1H3

InChI Key

JUQUAJQZFAFTAZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)CC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Selective Bromination of Aromatic Precursors

A critical early step is the selective bromination of 2-methyl-2-phenylpropanoic acid to yield 2-(4-bromophenyl)-2-methylpropanoic acid, which serves as a key intermediate for further transformations.

  • Reaction Conditions : Bromination is performed in an aqueous medium under acidic conditions, with one to two equivalents of bromine relative to the substrate. The reaction temperature is maintained between 25-35°C, and the reaction time extends up to 10 hours to ensure completion.
  • Selectivity : The bromination is highly selective for the para-position on the phenyl ring, yielding predominantly the 4-bromo derivative.
  • Workup : After bromination, the reaction mixture is treated with sodium bicarbonate to neutralize excess acid, followed by pH adjustment to about 5 using dilute hydrochloric acid at 0-10°C. The product is isolated by filtration and washing with water.
  • Scale : Industrial scale preparations involve hundreds of kilograms of reactants and thousands of liters of solvent, demonstrating scalability.
Step Reagents & Conditions Notes
Bromination 2-methyl-2-phenylpropanoic acid, Br2, aqueous acidic medium, 25-35°C, 10 h Selective para-bromination
Neutralization Sodium bicarbonate, pH adjustment with HCl, 0-10°C Isolates brominated acid
Isolation Filtration and washing with water Purity ~98%

Source: European Patent EP2532644A1

Formation of Hydrazinylidene and Indole Intermediates

Another synthetic route involves the preparation of ethyl 2-[2-(4-bromophenyl)hydrazinylidene]propanoate via a Japp-Klingemann reaction, followed by Fischer indole cyclization to form 5-bromo-2-ethyl carboxyl indole intermediates.

  • Key Steps :
    • Diazotization of 4-bromoaniline to form 4-bromodiazonium chloride.
    • Coupling with ethyl 2-methyl-3-oxobutanoate anion in water at 40°C.
    • Fischer indole synthesis by heating with methanesulfonic acid at 50°C.
    • Hydrolysis and acidification to isolate 5-bromoindole derivatives.
  • Reaction Monitoring : Temperature control (0-8°C for diazotization, 40°C for coupling) and pH adjustments are critical for yield and purity.
  • Purification : Recrystallization from ethanol and vacuum filtration are used to isolate intermediates.
Step Reagents & Conditions Product
Diazotization 4-bromoaniline, NaNO2, HCl, 0-5°C 4-bromodiazonium chloride
Coupling Ethyl 2-methyl-3-oxobutanoate anion, water, 40°C, 1 h Ethyl 2-[2-(4-bromophenyl)hydrazinylidene]propanoate
Cyclization Methanesulfonic acid, 50°C, 10 min 5-bromo-2-ethyl carboxyl indole
Hydrolysis 20% aqueous NaOH, acidification with H2SO4, boiling 1 h 5-bromoindole

Source: Tasleem et al., International Journal of Applied Pharmaceutics, 2018

Final Functional Group Modifications

The final compound 2-[(4-bromophenyl)methyl]-2-methylpyrrolidine can be further functionalized by alkylation or halogenation at the pyrrolidine nitrogen or side chains using:

Analytical Data and Characterization

Throughout the synthesis, characterization techniques confirm structure and purity:

Technique Observed Features Interpretation
Infrared Spectroscopy Disappearance of N-H peak; C-Cl peak at 756 cm⁻¹; Aliphatic C-Br peak at 564 cm⁻¹ Confirms substitution and halogenation
Nuclear Magnetic Resonance (¹H NMR) Aromatic proton multiplets δ 7.45–8.26; singlets for methyl groups; multiplets for pyrrolidine protons Confirms aromatic and pyrrolidine environments
Mass Spectrometry Molecular ion peaks consistent with brominated compounds (e.g., m/z 399 [M+1]+) Confirms molecular weight and bromine incorporation
Melting Point Consistent with pure crystalline products (e.g., 120°C for some intermediates) Purity indicator

Source: Tasleem et al., 2018; RSC Supporting Information

Summary Table of Preparation Methods

Step No. Reaction Type Key Reagents/Conditions Product/Intermediate Reference
1 Selective bromination 2-methyl-2-phenylpropanoic acid, Br2, aqueous acidic, 25-35°C 2-(4-bromophenyl)-2-methylpropanoic acid
2 Diazotization and coupling 4-bromoaniline, NaNO2, HCl, ethyl 2-methyl-3-oxobutanoate, 0-40°C Ethyl 2-[2-(4-bromophenyl)hydrazinylidene]propanoate
3 Fischer indole cyclization Methanesulfonic acid, 50°C 5-bromo-2-ethyl carboxyl indole
4 Hydrolysis and acidification 20% NaOH, H2SO4, boiling 5-bromoindole
5 Grignard reaction and acylation Ethyl magnesium bromide, 2-carbonyl chloride N-benzyloxycarbonyl pyrrolidine Protected pyrrolidine-indole intermediate
6 Reduction Lithium aluminium hydride, tetrahydrofuran (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole
7 Alkylation/halogenation Halides, potassium carbonate, 1,4-dioxane Functionalized pyrrolidine derivatives

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include ketones and aldehydes.

    Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

3-(4-Bromophenyl)-1-methylpyrrolidine (CAS: 1088410-99-4)

  • Structure : Positional isomer of the target compound, with the 4-bromophenyl group at the 3-position and a methyl group at the 1-position of pyrrolidine.
  • Key Differences :
    • Substituent Position : The altered positioning of the bromophenyl group may lead to distinct steric and electronic interactions with biological targets.
    • Synthesis & Purity : Available in 95%+ purity, suggesting robust synthetic routes (e.g., nucleophilic substitution or Pd-catalyzed coupling) .
  • Implications : Positional isomerism could result in varied binding affinities or solubility profiles compared to the target compound.

2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride

  • Structure : Chlorine replaces bromine on the phenyl ring.
  • Key Differences :
    • Halogen Effects : Chlorine’s lower atomic weight and electronegativity may reduce lipophilicity and halogen bonding strength compared to bromine.
    • Commercial Availability : Priced at €725/50mg, indicating industrial relevance as a building block .
  • Implications : Chlorinated analogs might exhibit altered metabolic stability or reduced toxicity, making them preferable in specific therapeutic contexts.

2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride (CAS: 317356-27-7)

  • Structure : Features a 3,4-dichlorophenyl group instead of 4-bromophenyl.
  • Synthesis: Likely synthesized via similar alkylation methods but with dichlorophenyl precursors .
  • Implications : Increased polarity and altered steric bulk may impact solubility or receptor selectivity.

2-(4-Bromophenyl)pyrrolidine hydrochloride (CAS: 1187930-57-9)

  • Structure : Lacks the methylene spacer and the 2-methyl group, with the 4-bromophenyl directly attached to pyrrolidine.
  • Molecular Weight: 262.57 g/mol, lighter than the target compound .
  • Implications : Simplified structure may enhance bioavailability but reduce target specificity.

4-Methyl-2-[4-(2-methylpropoxy)phenyl]pyrrolidine (CAS: 603089-70-9)

  • Structure : Replaces bromine with an isobutoxy group (-OCH2CH(CH3)2).
  • Key Differences: Functional Group: The ether linkage introduces hydrogen-bonding capacity and increased polarity. Molecular Formula: C15H23NO (MW: 233.35 g/mol) .
  • Implications : Enhanced solubility but reduced halogen-mediated interactions compared to the brominated analog.

BPIP (5-[(4-Bromophenyl)methyl]-2-phenylimidazo[4,5-c]pyridine)

  • Structure : Imidazopyridine core with a 4-bromophenylmethyl group.
  • Key Differences :
    • Core Heterocycle : The aromatic imidazopyridine system offers planar rigidity vs. pyrrolidine’s flexibility.
    • Biological Activity : Reported as a potent inhibitor of bovine viral diarrhea virus (BVDV) at nM concentrations .
  • Implications : Core structure significantly alters electronic properties and target engagement mechanisms.

Biological Activity

2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrN. It features a pyrrolidine ring substituted with a bromophenyl group, which is crucial for its biological activity. The presence of the bromine atom enhances lipophilicity and may influence receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Receptor Binding : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can lead to alterations in metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Studies suggest that this compound may have antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.
  • Anti-inflammatory Properties : Preliminary findings indicate that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Activity : There is evidence suggesting neuroprotective effects, possibly through antioxidant mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantReduced immobility in forced swim tests; increased serotonin levels in brain regions.
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.
NeuroprotectiveProtection against oxidative stress-induced neuronal cell death in vitro.

Detailed Research Findings

  • Antidepressant Activity : A study demonstrated that administration of this compound led to significant reductions in depressive-like behavior in mice subjected to chronic stress models. The mechanism was linked to increased synaptic availability of serotonin and norepinephrine, implicating the compound's role in monoamine modulation.
  • Anti-inflammatory Effects : In vitro studies using macrophage cell lines revealed that the compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic role in treating inflammatory conditions.
  • Neuroprotection : Research involving neuronal cultures exposed to oxidative stress showed that treatment with this compound resulted in reduced cell death compared to untreated controls. This protective effect was attributed to the compound's ability to scavenge free radicals and enhance cellular antioxidant defenses.

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